

# 2-Amino-2-ethylhexanoic Acid: A Structural Pivot for Peptide Engineering

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## Compound of Interest

Compound Name: 2-Amino-2-ethylhexanoic acid

CAS No.: 114781-15-6

Cat. No.: B039256

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## Executive Summary

**2-Amino-2-ethylhexanoic acid** (also known as

-ethylnorleucine or

-butyl-

-ethylglycine) represents a critical scaffold in the design of peptidomimetics. Unlike its proteinogenic counterparts, this

-disubstituted amino acid possesses a quaternary

-carbon that imposes severe steric constraints on the peptide backbone. While

-methylated analogues (e.g., Aib) are widely recognized for promoting helical structures, **2-amino-2-ethylhexanoic acid** is distinct in its ability to enforce extended C5-conformations.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and strategic utility in rational drug design.[2]

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

The compound is an

-dialkyl amino acid where the

-hydrogen of norleucine is replaced by an ethyl group. This substitution eliminates the

-proton, rendering the residue non-racemizable under standard physiological conditions and highly resistant to proteolytic degradation.

### Table 1: Physicochemical Specifications

Property	Value / Description
IUPAC Name	2-Amino-2-ethylhexanoic acid
Common Synonyms	-Ethylnorleucine; (S)-Butylethylglycine (for S-isomer); -Ethyl-Nle
CAS Number	114781-15-6 (General/S-isomer context); 6300-78-3 (Specific isomers)
Molecular Formula	C H NO
Molecular Weight	159.23 g/mol (Free base); ~195.7 g/mol (HCl salt)
Chirality	Achiral precursor; resolvable into (R) and (S) enantiomers
pKa (Estimated)	-COOH: ~2.3
Solubility	Low in water (Hydrophobic); Soluble in MeOH, EtOH, DMSO
Conformational Bias	strongly favors Planar C5-Conformation (Extended)

## Synthetic Methodologies

The synthesis of sterically hindered  $\alpha$ -amino acids requires overcoming the low reactivity of the quaternary center. Two primary workflows are established: chemical synthesis via the Strecker reaction and enzymatic resolution for enantiopurity.

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## Method A: Strecker Synthesis from 3-Heptanone

This route generates the racemic scaffold.

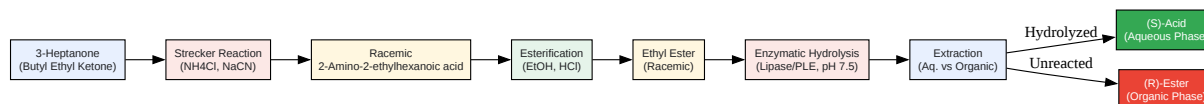
- Reagents: 3-Heptanone (Butyl ethyl ketone), Ammonium Chloride (NH<sub>4</sub>Cl), Sodium Cyanide (NaCN), Methanol/Ammonia.
- Mechanism:
  - Condensation of 3-heptanone with ammonia forms the ketimine intermediate.
  - Nucleophilic attack by cyanide generates the  $\alpha$ -aminonitrile.
  - Acid hydrolysis (HCl/H<sub>2</sub>O) converts the nitrile to the carboxylic acid.
- Protocol Note: Due to steric bulk (ethyl/butyl groups), the initial imine formation is the rate-limiting step. High pressure or prolonged reaction times (48-72h) are often required compared to simple aldehydes.

## Method B: Enzymatic Resolution (Enantioselective)

To obtain the biologically relevant (S)-enantiomer, kinetic resolution of the ester derivative is the industry standard.

- Substrate: Ethyl 2-amino-2-ethylhexanoate.
- Biocatalyst: Humicola lanuginosa lipase or Pig Liver Esterase (PLE).
- Reaction Conditions: pH 7.5, 25°C.
- Process Logic: The enzyme selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact. The mixture is then separated via liquid-liquid extraction (Acid is water-soluble at high pH; Ester remains in organic phase).

## Visualization: Synthesis & Resolution Workflow



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Caption: Workflow for the synthesis and enzymatic resolution of **2-amino-2-ethylhexanoic acid**.

## Structural Biology & Peptidomimetic Design[1][7]

The incorporation of **2-amino-2-ethylhexanoic acid** into a peptide chain is a strategic decision driven by conformational requirements.

### The "Methyl vs. Ethyl" Switch

A critical finding in structural biology is the divergent impact of

-methyl versus

-ethyl substitution:

- -Methyl (e.g., Aib): Promotes 3(10)-Helix or

-Helix formation. The methyl group is small enough to fit within the helical core but restricts angles to the helical region.

- -Ethyl (e.g.,

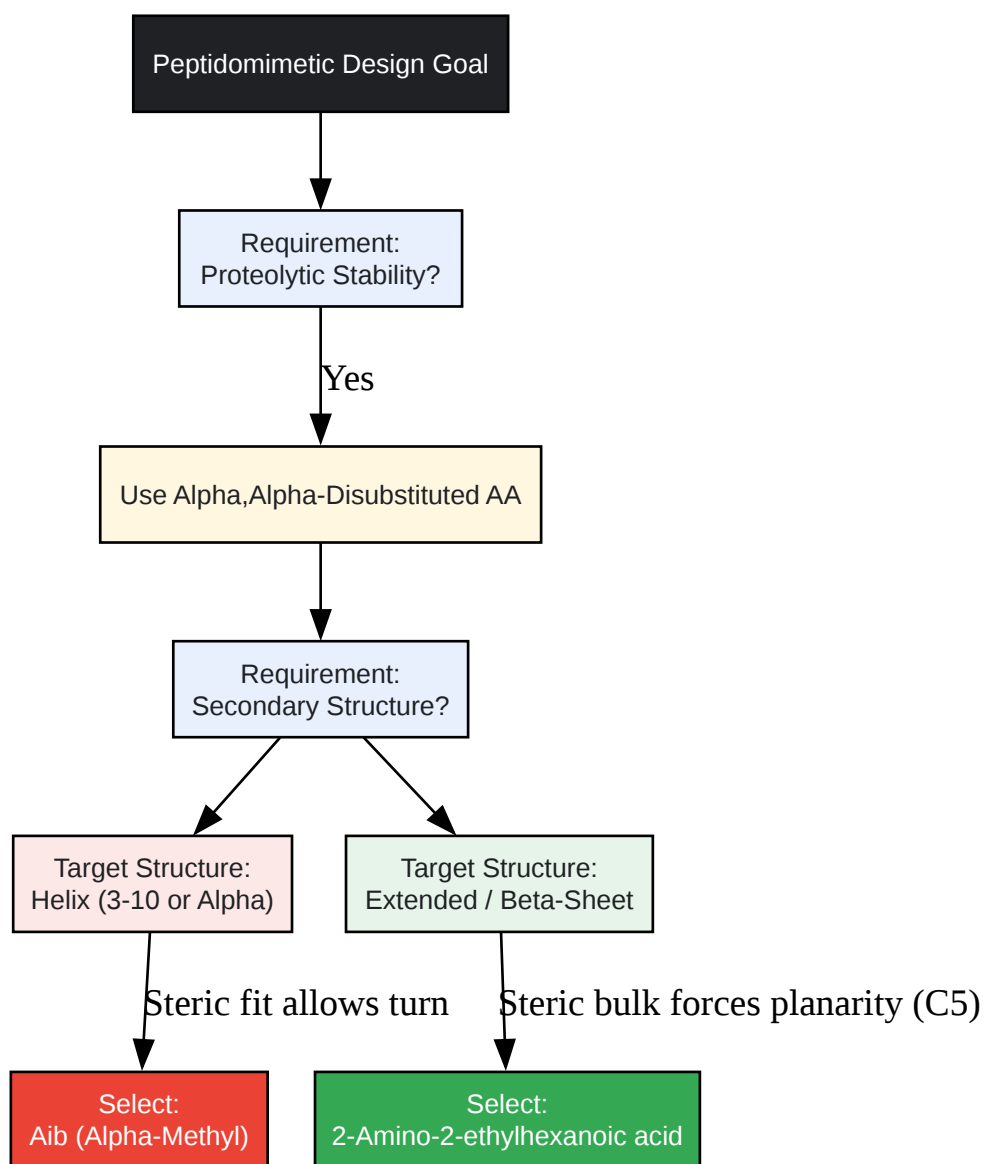
-Ethylnorleucine): Promotes Fully Extended (C5) Conformation.[3] The steric clash of the ethyl group with the carbonyl oxygen of the preceding residue destabilizes the helical turn, forcing the backbone into a planar, sheet-like structure.

## Design Logic for Medicinal Chemists

Use **2-amino-2-ethylhexanoic acid** when:

- Disrupting Helices: You need to terminate a helix or prevent helix propagation.
- Inducing Beta-Strands: You aim to mimic a  
-sheet or extended backbone geometry.
- Metabolic Stability: You require resistance to peptidases (the quaternary center blocks active site access).

## Visualization: Conformational Decision Tree



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Caption: Decision logic for selecting alpha-alkylated amino acids based on desired secondary structure.

## Analytical Characterization

Validating the identity of **2-amino-2-ethylhexanoic acid** requires specific attention to NMR signals, as the characteristic

-proton signal of standard amino acids is absent.

- H NMR (D

O/CDCl

):

- Absence: No signal in the 3.5–4.5 ppm range (typical

-H).

- Quaternary Center: Verification relies on the integration of the ethyl group (triplet ~0.8 ppm, quartet ~1.8 ppm) and the butyl chain signals.

- Mass Spectrometry (ESI-MS):

- Positive Mode: [M+H]

= 160.2 m/z.

- Chiral HPLC:

- Required to determine enantiomeric excess (ee) after enzymatic resolution.

- Column: Chiralpak AD-H or equivalent.

- Mobile Phase: Hexane/Isopropanol mixtures (for ester derivatives).

## Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin.
- Storage: Store at room temperature, desiccated. Stable compound, but avoid strong oxidizing agents.[4][5]
- Handling: Use standard PPE (gloves, goggles, lab coat). Work within a fume hood during synthesis, particularly if using the Strecker method (cyanide risk).

## References

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